molecular formula C₄¹³C₆H₇F₃O₄ B1141167 Triflusal-13C6 CAS No. 1276355-35-1

Triflusal-13C6

カタログ番号 B1141167
CAS番号: 1276355-35-1
分子量: 254.11
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triflusal-13C6 is a C13-labeled Triflusal . Triflusal is a platelet aggregation inhibitor . It is used for research purposes .


Synthesis Analysis

While specific synthesis details for Triflusal-13C6 were not found, the synthesis of similar compounds often involves complex chemical reactions. High-resolution 13C metabolic flux analysis is a technique that can be used to investigate the synthesis of such compounds .


Molecular Structure Analysis

The molecular formula of Triflusal-13C6 is C10H7F3O4 . Its molecular weight is 254.11 g/mol . The IUPAC name is 2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid .


Chemical Reactions Analysis

Triflusal-13C6, like its parent compound Triflusal, is likely to undergo various chemical reactions. For instance, Triflusal has been shown to bind to human serum albumin under certain conditions .


Physical And Chemical Properties Analysis

Triflusal-13C6 has a molecular weight of 254.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 3 . The exact mass is 254.04977220 g/mol .

科学的研究の応用

Anti-Tuberculosis Drug

Triflusal has been studied for its potential as an anti-TB repurposed drug. It targets the replication protein DciA in Mycobacterium tuberculosis (M.tb), which is an essential protein involved in bacterial replication and growth regulation. The lack of any structural homology of M.tb DciA with human proteins makes it an appropriate target for drug development . Triflusal was observed to have significant anti-TB activity under in vitro and ex vivo conditions .

Platelet Aggregation Inhibitor

Triflusal is known to be a platelet aggregation inhibitor . This property makes it useful in the prevention of blood clots and related cardiovascular conditions.

Cocrystal Formation

Triflusal has been used in the formation of pharmaceutical cocrystals. Six cocrystals of Triflusal were discovered from a cocrystal screening with pharmaceutically acceptable coformers, namely, benzamide, isonicotinamide, picolinamide, propionamide, urea, and valpromide . This was done in an attempt to find stable solid forms of Triflusal .

作用機序

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Triflusal-13C6 interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of Triflusal-13C6 affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, Triflusal-13C6 spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Triflusal-13C6 are crucial for its bioavailability. After oral administration, Triflusal-13C6 is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of Triflusal-13C6 is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of Triflusal-13C6 leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, Triflusal-13C6 has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of Triflusal-13C6 can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of Triflusal-13C6 .

Safety and Hazards

While specific safety and hazard information for Triflusal-13C6 was not found, it’s important to handle it with care, as with any chemical substance. Triflusal, the parent compound, has been associated with a significantly lower rate of hemorrhagic complications compared to aspirin .

特性

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflusal-13C6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。